1,3-Dichloro-6-fluoroisoquinoline
CAS No.: 1041423-26-0
Cat. No.: VC2668817
Molecular Formula: C9H4Cl2FN
Molecular Weight: 216.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1041423-26-0 |
---|---|
Molecular Formula | C9H4Cl2FN |
Molecular Weight | 216.04 g/mol |
IUPAC Name | 1,3-dichloro-6-fluoroisoquinoline |
Standard InChI | InChI=1S/C9H4Cl2FN/c10-8-4-5-3-6(12)1-2-7(5)9(11)13-8/h1-4H |
Standard InChI Key | BDAYBRFYRZTMGQ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(N=C(C=C2C=C1F)Cl)Cl |
Canonical SMILES | C1=CC2=C(N=C(C=C2C=C1F)Cl)Cl |
Introduction
Chemical Structure and Properties
1,3-Dichloro-6-fluoroisoquinoline possesses a molecular formula of C9H4Cl2FN with a molecular weight of approximately 216.04 g/mol. The compound features a bicyclic isoquinoline core with two chlorine atoms at positions 1 and 3, and a fluorine atom at position 6, creating a unique substitution pattern that influences its chemical behavior.
The presence of the electronegative fluorine atom significantly affects the electron distribution within the molecule, altering its reactivity compared to non-fluorinated analogues. Similarly, the chlorine atoms, particularly at position 1, are activated by the adjacent nitrogen, making them susceptible to nucleophilic substitution reactions.
Table 1: Key Chemical Properties of 1,3-Dichloro-6-fluoroisoquinoline
Property | Value/Description |
---|---|
IUPAC Name | 1,3-dichloro-6-fluoroisoquinoline |
Molecular Formula | C9H4Cl2FN |
Molecular Weight | 216.04 g/mol |
CAS Registry Number | 1041423-26-0 |
Physical State | Solid |
Structure | Bicyclic heterocyclic compound with isoquinoline core |
Key Functional Groups | Two chlorine atoms (positions 1 and 3), one fluorine atom (position 6) |
Chemical Nature | Electron-deficient aromatic system due to halogen substituents |
The compound's structure renders it particularly susceptible to nucleophilic aromatic substitution reactions, especially at the C-1 position where the chlorine is activated by the adjacent nitrogen atom. The fluorine atom at position 6 further modulates the electronic properties of the aromatic system, potentially influencing both its chemical reactivity and biological interactions.
Synthesis Methodologies
Parameter | Specification |
---|---|
Starting Materials | 1,3-Dichloro-6-fluoroisoquinoline (21.6 mg, 0.10 mmol), 2-phenyl-1H-indole (58.0 mg, 0.30 mmol) |
Reagents | Cesium carbonate (32.5 mg, 0.10 mmol) |
Solvents | Acetonitrile (0.70 mL) and water (0.30 mL) |
Reaction Conditions | 40 W LED lamp (λmax = 427 nm), 30 °C, 15 hours |
Purification Method | Flash chromatography on silica gel (eluted with PE:EtOAc = 9:1) |
Product Yield | 33.9 mg (0.091 mmol), 91% yield |
Product Appearance | Yellow solid |
This high-yielding transformation, conducted under photoredox conditions, highlights the reactivity of the C-1 position in 1,3-Dichloro-6-fluoroisoquinoline and demonstrates its value in constructing more complex molecular architectures with potential biological activities .
The reaction proceeds through a mechanism involving nucleophilic aromatic substitution, where the indole acts as a nucleophile attacking the C-1 position of the isoquinoline. The high yield (91%) observed in this transformation underscores the synthetic utility of 1,3-Dichloro-6-fluoroisoquinoline as a building block for the preparation of more complex heterocyclic systems.
Chemical Reactivity
The chemical reactivity of 1,3-Dichloro-6-fluoroisoquinoline is largely governed by the electronic effects of its halogen substituents and the inherent properties of the isoquinoline ring system. The compound exhibits characteristic reactivity patterns that make it valuable in various synthetic transformations.
Nucleophilic Aromatic Substitution
The most prominent reactivity feature of 1,3-Dichloro-6-fluoroisoquinoline is its susceptibility to nucleophilic aromatic substitution reactions, particularly at the C-1 position. The chlorine at this position is activated by the adjacent nitrogen atom, making it especially prone to displacement by nucleophiles. This reactivity is exemplified by the high-yielding reaction with 2-phenyl-1H-indole to form 3-chloro-6-fluoro-1-(2-phenyl-1H-indol-3-yl)isoquinoline .
Cross-Coupling Reactions
Reaction Type | Reactivity Level | Preferred Position | Influencing Factors |
---|---|---|---|
Nucleophilic Aromatic Substitution | High | C-1 position | Activation by adjacent nitrogen; electron-withdrawing halogens |
Cross-Coupling Reactions | Moderate to High | C-1 and C-3 positions | Presence of carbon-halogen bonds; catalyst selection |
Electrophilic Aromatic Substitution | Low | Most electron-rich positions | Deactivation by electron-withdrawing halogens |
Photochemical Reactions | Moderate | Various | Influenced by photocatalyst and reaction conditions |
The documented photoredox-mediated reaction with 2-phenyl-1H-indole demonstrates the potential of photochemical activation in facilitating transformations of 1,3-Dichloro-6-fluoroisoquinoline . This approach represents a promising avenue for developing selective functionalization strategies under mild conditions.
Applications in Organic Synthesis
1,3-Dichloro-6-fluoroisoquinoline serves as a versatile building block in organic synthesis, contributing to the preparation of diverse molecular architectures with potential applications in medicinal chemistry and materials science.
Synthesis of Heterocyclic Compounds
The compound's unique substitution pattern enables selective transformations leading to complex heterocyclic systems. The high-yielding synthesis of 3-chloro-6-fluoro-1-(2-phenyl-1H-indol-3-yl)isoquinoline exemplifies this application, demonstrating how 1,3-Dichloro-6-fluoroisoquinoline can be incorporated into larger molecular frameworks through selective functionalization .
Development of Pharmaceutical Intermediates
Halogenated isoquinolines, including 1,3-Dichloro-6-fluoroisoquinoline, serve as important intermediates in the synthesis of potential pharmaceutical agents. The strategic incorporation of fluorine in drug candidates often enhances metabolic stability, membrane permeability, and target binding affinity—properties that are particularly valuable in medicinal chemistry.
Materials Science Applications
The unique electronic properties conferred by the halogen substituents make 1,3-Dichloro-6-fluoroisoquinoline and its derivatives potential candidates for applications in materials science, particularly in the development of optoelectronic materials and sensing devices.
Table 4: Applications of 1,3-Dichloro-6-fluoroisoquinoline in Organic Synthesis
Application Area | Specific Role | Examples |
---|---|---|
Medicinal Chemistry | Building block for bioactive compounds | Synthesis of potential kinase inhibitors; cell cycle modulators |
Heterocyclic Chemistry | Precursor for complex ring systems | Formation of isoquinoline-indole hybrid structures |
Photoredox Chemistry | Substrate for photocatalytic transformations | Selective functionalization under mild conditions |
Materials Science | Precursor for functional materials | Development of compounds with optoelectronic properties |
The documented high-yield transformation of 1,3-Dichloro-6-fluoroisoquinoline to 3-chloro-6-fluoro-1-(2-phenyl-1H-indol-3-yl)isoquinoline under photoredox conditions illustrates the potential of photochemical activation in developing selective functionalization strategies for this compound .
Biological Property | Mechanism/Target | Influence of Halogen Substitution |
---|---|---|
Metabolic Stability | Resistance to metabolic enzymes | Fluorine substitution can block metabolically labile sites |
Membrane Permeability | Passive diffusion across biological membranes | Halogenation can increase lipophilicity |
Target Binding Affinity | Interaction with specific proteins or receptors | Halogens can participate in specific interactions (halogen bonding) |
Pharmacokinetic Profile | Absorption, distribution, metabolism, excretion | Fluorination often improves pharmacokinetic properties |
Comprehensive studies specifically focused on 1,3-Dichloro-6-fluoroisoquinoline would be necessary to establish its precise biological activity profile and potential therapeutic applications.
Comparative Analysis with Related Compounds
Understanding the properties of 1,3-Dichloro-6-fluoroisoquinoline in relation to structurally similar compounds provides valuable insights into its unique characteristics and potential applications.
Comparison with Isomeric Compounds
Isomeric compounds such as 1,3-dichloro-5-fluoroisoquinoline differ only in the position of the fluorine atom. This subtle structural difference can significantly influence chemical reactivity, especially in regioselective transformations, and potentially affect biological activity profiles through altered electronic distributions and molecular conformations.
Influence of Halogen Substitution Pattern
The specific arrangement of chlorine and fluorine atoms in 1,3-Dichloro-6-fluoroisoquinoline creates a unique electronic environment that distinguishes it from other halogenated isoquinolines. The chlorine atoms at positions 1 and 3 contribute to the compound's susceptibility to nucleophilic substitution, while the fluorine at position 6 further modulates its electronic properties.
Table 6: Comparative Analysis of Related Halogenated Isoquinolines
Compound | Structural Features | Distinctive Properties | Potential Applications |
---|---|---|---|
1,3-Dichloro-6-fluoroisoquinoline | Chlorine at positions 1 and 3; Fluorine at position 6 | High reactivity at C-1 position; Unique electronic distribution | Synthesis of complex heterocycles; Potential biological applications |
1,3-Dichloro-5-fluoroisoquinoline | Chlorine at positions 1 and 3; Fluorine at position 5 | Different electronic distribution compared to 6-fluoro isomer | Similar synthetic utility but potentially different biological activity |
1,3-Dichloroisoquinoline | Chlorine at positions 1 and 3; No fluorine | Lacks fluorine-enhanced properties | Precursor to fluorinated derivatives; Different reactivity profile |
3-Chloro-6-fluoro-1-(2-phenyl-1H-indol-3-yl)isoquinoline | Complex structure derived from 1,3-Dichloro-6-fluoroisoquinoline | Product of selective C-1 functionalization | Potential biological activity; Model for heterocyclic synthesis |
The comparison highlights how subtle structural variations can influence the chemical behavior and potential applications of these related compounds. The specific positioning of halogen substituents in 1,3-Dichloro-6-fluoroisoquinoline creates a unique electronic environment that distinguishes it from its structural analogs.
Current Research Directions
Research involving 1,3-Dichloro-6-fluoroisoquinoline continues to evolve, with emerging interests in various domains of chemical and pharmaceutical sciences.
Synthetic Methodology Development
Current research focuses on developing efficient and selective methodologies for the functionalization of 1,3-Dichloro-6-fluoroisoquinoline and related compounds. The documented photoredox-mediated reaction with 2-phenyl-1H-indole represents a significant advance in this direction, demonstrating the potential of photochemical activation in facilitating selective transformations under mild conditions .
Exploration of Biological Activity
Ongoing investigations aim to elucidate the potential biological activities of 1,3-Dichloro-6-fluoroisoquinoline and its derivatives, particularly in the context of medicinal chemistry. Studies focusing on structure-activity relationships, target identification, and mechanistic analyses are essential for realizing the full potential of these compounds in pharmaceutical applications.
Green Chemistry Approaches
Sustainable synthetic routes for the preparation and functionalization of 1,3-Dichloro-6-fluoroisoquinoline represent an important area of current research. The development of environmentally friendly methodologies, such as photocatalytic transformations, aligns with the principles of green chemistry and addresses the growing emphasis on sustainability in chemical research.
Table 7: Current Research Directions and Future Prospects
Research Area | Current Focus | Future Prospects |
---|---|---|
Synthetic Methodology | Photocatalytic functionalization; Selective transformations | Development of more efficient and sustainable synthetic routes |
Biological Evaluation | Structure-activity relationship studies; Target identification | Comprehensive assessment of therapeutic potential |
Computational Studies | Prediction of reactivity patterns; Molecular modeling | Rational design of derivatives with enhanced properties |
Materials Science | Exploration of optoelectronic properties | Development of functional materials based on fluorinated isoquinolines |
The high-yielding photocatalytic transformation of 1,3-Dichloro-6-fluoroisoquinoline to 3-chloro-6-fluoro-1-(2-phenyl-1H-indol-3-yl)isoquinoline (91% yield) highlights the potential of this approach for developing selective functionalization strategies under mild conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume